Lee82xnj3T
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Overview
Description
. This compound is notable for its intricate structure, which includes multiple functional groups such as carboxylic acids, nitro groups, and imidazole rings.
Preparation Methods
The synthesis of Lee82xnj3T involves multiple steps, starting with the preparation of the quinoxaline core. The synthetic route typically includes the following steps:
Formation of the Quinoxaline Core: This is achieved through the condensation of an o-phenylenediamine derivative with a dicarbonyl compound under acidic conditions.
Introduction of the Nitro Group: Nitration of the quinoxaline core is carried out using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the quinoxaline core.
Carbamoylation and Carboxylation:
Chemical Reactions Analysis
Lee82xnj3T undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline dioxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid, resulting in the corresponding amine derivative.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to the ring.
Scientific Research Applications
Lee82xnj3T has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of Lee82xnj3T involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Lee82xnj3T can be compared with other similar compounds, such as:
7-(4-((((4-carboxyphenyl)carbamoyl)oxy)methyl)-1H-imidazol-1-yl)-3-hydroxy-6-nitroquinoxaline-2-carboxylic acid: This compound shares a similar structure but may have different functional groups or substituents.
2-quinoxalinecarboxylic acid derivatives: These compounds have a quinoxaline core with various substituents, offering different chemical and biological properties.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
221164-60-9 |
---|---|
Molecular Formula |
C21H14N6O9 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
7-[4-[(4-carboxyphenyl)carbamoyloxymethyl]imidazol-1-yl]-6-nitro-3-oxo-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C21H14N6O9/c28-18-17(20(31)32)24-13-5-15(16(27(34)35)6-14(13)25-18)26-7-12(22-9-26)8-36-21(33)23-11-3-1-10(2-4-11)19(29)30/h1-7,9H,8H2,(H,23,33)(H,25,28)(H,29,30)(H,31,32) |
InChI Key |
OFUSRUGBBIJORN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)OCC2=CN(C=N2)C3=C(C=C4C(=C3)N=C(C(=O)N4)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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